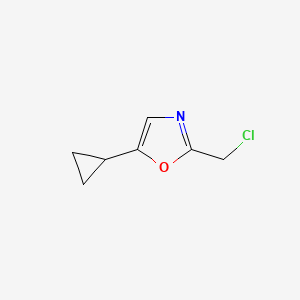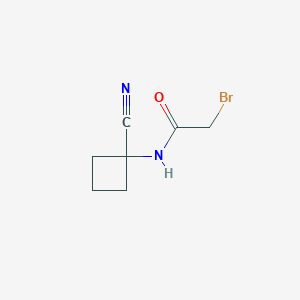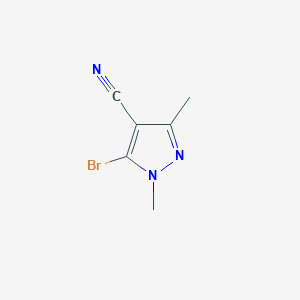
2-(Chloromethyl)-5-cyclopropyl-1,3-oxazole
Vue d'ensemble
Description
“2-(Chloromethyl)-5-cyclopropyl-1,3-oxazole” is a compound that belongs to the class of organic compounds known as oxazoles. Oxazoles are compounds containing an oxazole ring, which is a five-membered aromatic ring with two carbon atoms, one oxygen atom, and two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of “this compound” would consist of an oxazole ring substituted at the 2-position with a chloromethyl group and at the 5-position with a cyclopropyl group . The exact 3D conformation would depend on the specific spatial arrangement of these groups.
Chemical Reactions Analysis
Oxazoles can participate in various chemical reactions. They can act as ligands in coordination chemistry, and they can undergo electrophilic and nucleophilic substitution reactions . The chloromethyl group could potentially be replaced by other groups in a nucleophilic substitution reaction.
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific molecular structure. Factors such as polarity, molecular size, and the presence of functional groups (like the chloromethyl and cyclopropyl groups) would influence properties like solubility, melting point, boiling point, and reactivity .
Applications De Recherche Scientifique
Synthesis of Extended Oxazoles
Patil and Luzzio (2016) describe how 2-(Halomethyl)-4,5-diphenyloxazoles serve as effective reactive scaffolds for synthetic elaboration, particularly for preparing a variety of 2-alkylamino-, 2-alkylthio-, and 2-alkoxy-(methyl) oxazoles (Patil & Luzzio, 2016).
Extended Heterocyclic Scaffolds
In a 2015 study, Patil, Luzzio, and Demuth developed new routes to 2, 4, 5-trisubstituted oxazoles, employing 2-Chloromethyl-4, 5-disubstituted oxazoles prepared by refining earlier methods. This approach is instrumental in constructing extended heterocyclic scaffolds (Patil, Luzzio, & Demuth, 2015).
Metalation and Synthesis of Cyclopropanes
Capriati, Florio, Luisi, and Rocchetti (2002) discovered that 2-Chloromethyl-2-oxazoline, when treated with strong bases, converts into trans-1,2,3-tris(oxazolinyl)cyclopropane, leading to more functionalized tris(oxazolinyl)cyclopropanes (Capriati et al., 2002).
Coordination Chemistry
Gómez, Muller, and Rocamora (1999) focused on the coordination chemistry of oxazoline ligands, highlighting the versatility of these ligands in transition metal-catalyzed asymmetric organic syntheses, including 4,5-Dihydro-1,3-oxazole derivatives (Gómez, Muller, & Rocamora, 1999).
Lithiation and Addition Reactions
Capriati et al. (2002) explored the addition of lithiated 2-(chloromethyl)-4,5-dihydro-1,3-oxazoles to nitrones, revealing insights into the stereoselective formation of oxazoles and their derivatives (Capriati et al., 2002).
Catalytic Synthesis
Shinde et al. (2022) reviewed the catalytic synthesis of 1,3-oxazole derivatives, emphasizing the importance of these heterocyclic compounds in various fields like medicinal, pharmaceutical, and agrochemical sciences (Shinde et al., 2022).
Preparation of Regioselective Oxazoles
Lee et al. (2004) described a highly regioselective process for forming 4-chloromethyl-1,3-oxazoles, providing insights into the regioselectivity of these compounds (Lee et al., 2004).
Orientations Futures
The study of oxazole derivatives is a vibrant field in medicinal chemistry due to their diverse biological activities . Future research could involve the synthesis and testing of “2-(Chloromethyl)-5-cyclopropyl-1,3-oxazole” and related compounds for potential biological activities. Additionally, the development of more sustainable and efficient synthetic methods for oxazoles is a promising area of research .
Mécanisme D'action
Target of Action
Similar compounds have been found to target specific proteins or enzymes in the body . For instance, Zolbetuximab, a related compound, targets CLDN18.2, a protein found in gastric or gastroesophageal junction (GEJ) adenocarcinoma .
Mode of Action
Related compounds often interact with their targets by binding to them, thereby inhibiting their function . For example, ALS-8112, a related compound, inhibits the viral RNA polymerase, thereby preventing the replication of the virus .
Biochemical Pathways
For instance, organic acids, which share some structural similarities with the compound , are known to permeate cell membranes and alter proton and anion concentrations in the cytoplasm .
Pharmacokinetics
Two-compartment pharmacokinetic models are often used to describe the adme properties of similar compounds .
Result of Action
Related compounds often result in the inhibition of specific proteins or enzymes, leading to various downstream effects .
Action Environment
It is known that factors such as ph, temperature, and the presence of other compounds can influence the action of similar compounds .
Propriétés
IUPAC Name |
2-(chloromethyl)-5-cyclopropyl-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c8-3-7-9-4-6(10-7)5-1-2-5/h4-5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGEWMMYBZYLLLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN=C(O2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1225058-34-3 | |
| Record name | 2-(chloromethyl)-5-cyclopropyl-1,3-oxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2-Bromo-5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazole](/img/structure/B1376682.png)




